molecular formula C11H14FN B2838311 3-(4-Fluorophenyl)cyclopentan-1-amine CAS No. 1267444-55-2

3-(4-Fluorophenyl)cyclopentan-1-amine

Cat. No.: B2838311
CAS No.: 1267444-55-2
M. Wt: 179.238
InChI Key: UPLDSIAYBNJSTF-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)cyclopentan-1-amine is a cyclopentane derivative with a primary amine group at the 1-position and a 4-fluorophenyl substituent at the 3-position. For example, cyclopentane-based amines with fluorinated aryl substituents are often synthesized via condensation reactions involving hydrazine derivatives or aliphatic acids, as seen in pyrazole derivatives (). The fluorine atom at the para position of the phenyl ring likely influences electronic properties and metabolic stability, as observed in chalcone derivatives () and azetidinone-based pharmaceuticals like ezetimibe ().

Properties

IUPAC Name

3-(4-fluorophenyl)cyclopentan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FN/c12-10-4-1-8(2-5-10)9-3-6-11(13)7-9/h1-2,4-5,9,11H,3,6-7,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPLDSIAYBNJSTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1C2=CC=C(C=C2)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1267444-55-2
Record name 3-(4-fluorophenyl)cyclopentan-1-amine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)cyclopentan-1-amine typically involves the following steps:

Industrial Production Methods

Industrial production of 3-(4-Fluorophenyl)cyclopentan-1-amine may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)cyclopentan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of N-substituted amine derivatives.

Scientific Research Applications

3-(4-Fluorophenyl)cyclopentan-1-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)cyclopentan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following comparison focuses on cyclopentane/cyclobutane amines, fluorinated aromatic derivatives, and related heterocycles, emphasizing substituent effects, structural conformations, and biological activity.

Substituent Effects on Aromatic Rings

  • 1-[4-(Trifluoromethyl)phenyl]cyclopentan-1-amine ():

    • Substituent : Trifluoromethyl (CF₃) at the para position.
    • Molecular Weight : 229.24 g/mol.
    • Impact : The electron-withdrawing CF₃ group enhances lipophilicity and metabolic resistance compared to fluorine. This substitution is common in pharmaceuticals to improve bioavailability.
  • 3-(4-Fluorophenyl)-N-methylcyclobutan-1-amine (): Structure: Cyclobutane ring with 4-fluorophenyl and N-methyl groups. Molecular Weight: 179.23 g/mol.
  • 3-(Methoxymethyl)cyclopentan-1-amine ():

    • Substituent : Methoxymethyl (-OCH₃) at the 3-position.
    • Molecular Weight : 129.2 g/mol.
    • Impact : The methoxy group introduces polarity, altering solubility and hydrogen-bonding capacity relative to fluorophenyl derivatives.

Conformational and Structural Analysis

  • Pyrazole Derivatives ():

    • Dihedral Angles : Fluorophenyl-substituted pyrazoles exhibit dihedral angles of 4.6°–10.5° between the pyrazole and fluorophenyl rings.
    • Implications : Planar conformations enhance π-π stacking interactions in receptor binding, as seen in chalcone-based inhibitors ().
  • Azetidinone Derivatives (): Example: Ezetimibe (C₂₄H₂₁F₂NO₃) contains a fluorophenyl-azetidinone core. Activity: The fluorophenyl group contributes to cholesterol absorption inhibition by optimizing electronic and steric interactions with target enzymes.

Physicochemical and Metabolic Stability

  • Fungal Biotransformation (): Fluorophenyl groups in azetidinones resist oxidative metabolism, as seen in ezetimibe metabolites retaining the fluorophenyl moiety. This suggests similar stability for 3-(4-fluorophenyl)cyclopentan-1-amine.

Data Tables

Table 1: Structural and Electronic Comparison of Cyclopentane/Cyclobutane Amines

Compound Name Molecular Weight (g/mol) Substituent(s) Key Property Reference
3-(4-Fluorophenyl)cyclopentan-1-amine* ~207.22 (inferred) 4-Fluorophenyl High electronegativity, lipophilicity
1-[4-(Trifluoromethyl)phenyl]cyclopentan-1-amine 229.24 4-CF₃ Enhanced metabolic stability
3-(Methoxymethyl)cyclopentan-1-amine 129.20 Methoxymethyl Increased polarity
3-(4-Fluorophenyl)-N-methylcyclobutan-1-amine 179.23 4-Fluorophenyl, N-methyl High ring strain

Biological Activity

3-(4-Fluorophenyl)cyclopentan-1-amine is an organic compound characterized by a cyclopentane ring with a 4-fluorophenyl substitution and an amine functional group. Its unique structure suggests potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

  • Molecular Formula : C11H14FN
  • CAS Number : 1267444-55-2
  • Structural Features : The presence of the fluorine atom in the para position of the phenyl ring may influence the compound’s lipophilicity and receptor interactions, potentially enhancing its biological activity compared to analogs without this substitution.

The biological activity of 3-(4-Fluorophenyl)cyclopentan-1-amine is hypothesized to stem from its ability to interact with various molecular targets, including receptors and enzymes. The compound's amine group can participate in hydrogen bonding, which is crucial for binding to biological macromolecules.

Potential Mechanisms:

  • Receptor Modulation : It may bind to specific receptors, modulating their activity and influencing signaling pathways.
  • Enzyme Interaction : The compound could act as an inhibitor or activator of certain enzymes, affecting metabolic processes in cells.

Case Studies

  • Neuroprotective Properties : In studies involving mouse hippocampal organotypic cultures, compounds structurally related to 3-(4-Fluorophenyl)cyclopentan-1-amine demonstrated the ability to reduce LPS-induced neuroinflammation and protect neuronal viability by modulating inflammatory pathways .
  • Cytotoxic Activity : A series of ureidopropanamide derivatives related to this compound were assessed for their cytotoxic effects against various cancer cell lines, revealing that structural modifications significantly influenced their potency against targeted cells .

Comparative Analysis

A comparison with similar compounds reveals that the unique substitution pattern of 3-(4-Fluorophenyl)cyclopentan-1-amine may confer distinct biological properties:

Compound NameStructureNotable Activity
1-(4-Fluorophenyl)cyclopentan-1-amineSimilar base structurePotentially lower bioactivity
3-(3-Fluorophenyl)cyclopentan-1-amineDifferent fluorine positionAltered receptor interaction dynamics

Research Applications

The compound is being investigated for its potential applications in:

  • Pharmaceutical Development : As a precursor for synthesizing novel therapeutic agents.
  • Material Science : In creating new materials with specific chemical properties due to its unique structure.

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